6-(3,4-Difluorophenoxy)hexan-1-ol
Description
6-(3,4-Difluorophenoxy)hexan-1-ol is a fluorinated ether-alcohol compound characterized by a hexanol backbone substituted with a 3,4-difluorophenoxy group. This structure combines the lipophilic properties of the fluorinated aromatic ring with the hydrophilic hydroxyl group, making it a candidate for applications in medicinal chemistry and material science. Notably, the compound is listed as discontinued by CymitQuimica, indicating possible challenges in commercial availability or synthesis scalability .
Properties
IUPAC Name |
6-(3,4-difluorophenoxy)hexan-1-ol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16F2O2/c13-11-6-5-10(9-12(11)14)16-8-4-2-1-3-7-15/h5-6,9,15H,1-4,7-8H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KQVGCKOEQWZTHB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1OCCCCCCO)F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16F2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
The following analysis compares 6-(3,4-difluorophenoxy)hexan-1-ol with structurally related compounds, focusing on substituent effects, fluorine positioning, and applications.
Table 1: Key Structural Comparisons
Impact of Fluorine Substitution Patterns
- 3,4-Difluorophenoxy vs. 2,4-Difluorophenoxy: The 3,4-difluoro configuration in the target compound may confer distinct electronic and steric effects compared to the 2,4-difluoro isomer seen in pamapimod . For example, 2,4-substitution in pamapimod enhances binding to the p38 MAP kinase active site, while 3,4-substitution could alter solubility or metabolic stability due to reduced symmetry.
- 2,6-Difluorophenoxy Derivatives: The 2,6-difluoro substitution in pyrimidin-2-amine derivatives () enhances receptor binding affinity for pain modulation, suggesting that fluorine positioning critically influences bioactivity .
Role of the Hexanol Backbone
The hexanol chain provides a flexible spacer that balances hydrophobicity and hydroxyl-mediated hydrogen bonding. For instance:
- 6-(Benzyloxy)hexan-1-ol () demonstrates reduced polarity compared to the fluorinated analog, impacting membrane permeability in archaeal studies .
- 6-(Allyloxy)hexan-1-ol () is synthesized via nucleophilic substitution, a method likely applicable to 6-(3,4-difluorophenoxy)hexan-1-ol, though fluorinated phenols may require optimized reaction conditions .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
